molecular formula C8H8ClNO2 B1291297 2-(4-Amino-3-chlorophenyl)acetic acid CAS No. 22106-57-6

2-(4-Amino-3-chlorophenyl)acetic acid

Cat. No.: B1291297
CAS No.: 22106-57-6
M. Wt: 185.61 g/mol
InChI Key: RNPFHSPLVUBKAU-UHFFFAOYSA-N
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Description

2-(4-Amino-3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO2 It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chlorophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated compounds.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-(4-Amino-3-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)acetic acid
  • 4-Chlorophenylacetic acid
  • 2-Chlorophenylacetic acid

Comparison

2-(4-Amino-3-chlorophenyl)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring.

Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPFHSPLVUBKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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